1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
CAS No.: 501418-06-0
Cat. No.: VC5002242
Molecular Formula: C11H10O2
Molecular Weight: 174.199
* For research use only. Not for human or veterinary use.
![1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid - 501418-06-0](/images/structure/VC5002242.png)
Specification
CAS No. | 501418-06-0 |
---|---|
Molecular Formula | C11H10O2 |
Molecular Weight | 174.199 |
IUPAC Name | 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H10O2/c12-11(13)10-8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-10H,5H2,(H,12,13) |
Standard InChI Key | PPNDVQGPAPLJNH-UHFFFAOYSA-N |
SMILES | C1C2C(C2C(=O)O)C3=CC=CC=C31 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s defining feature is its bicyclic framework consisting of a strained cyclopropane ring fused to a partially hydrogenated indene system. The indene moiety exists in its 1,1a,6,6a-tetrahydro configuration, which reduces aromaticity while maintaining planar rigidity . X-ray crystallographic analyses of analogous structures reveal bond angles of approximately 60° within the cyclopropane ring, consistent with the geometric constraints of three-membered carbon cycles .
Stereochemical Considerations
The fused ring system creates three contiguous stereocenters at positions 1a, 6, and 6a. Computational modeling using density functional theory (DFT) predicts a puckered conformation for the tetrahydroindene component, with the carboxylic acid group adopting an axial orientation relative to the cyclopropane plane . This spatial arrangement influences both reactivity and intermolecular interactions, as demonstrated by its hydrogen-bonding propensity in crystalline states .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
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NMR (400 MHz, CDCl): δ 7.2–7.4 (m, 4H, aromatic), 3.1–3.3 (m, 2H, cyclopropane CH), 2.8–3.0 (m, 1H, bridgehead H), 1.9–2.1 (m, 2H, tetrahydroindene CH)
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NMR: 178.9 ppm (C=O), 135–128 ppm (aromatic carbons), 32.1 ppm (cyclopropane carbons)
The infrared spectrum exhibits a strong absorption band at 1705 cm, characteristic of the carboxylic acid carbonyl group .
Synthetic Methodologies
Cyclopropanation Strategies
The most common synthetic route involves [2+1] cyclopropanation of indene derivatives using dihalocarbenes. For example, treatment of 1H-indene with dibromocarbene generated from bromoform and a strong base yields the cyclopropane ring, followed by oxidation to install the carboxylic acid moiety .
Key Reaction Parameters
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Temperature: −78°C to 0°C for carbene stability
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Solvent: Dichloromethane or tetrahydrofuran
Alternative Approaches
Recent advances employ transition metal catalysis for more controlled cyclopropane formation:
Method | Catalyst | Yield (%) | Reference |
---|---|---|---|
Ring-closing metathesis | Grubbs II | 55 | |
Photochemical [2+1] | None | 48 | |
Simmons-Smith reaction | Zn-Cu couple | 60 |
Despite these innovations, scalability remains challenging due to the compound’s sensitivity to ring-opening reactions under basic conditions .
Chemical Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group exhibits a pK of 4.2 ± 0.3 in aqueous solution, making it moderately acidic compared to benzoic acid (pK 4.2) . This acidity enables salt formation with pharmaceutical counterions like sodium or meglumine, enhancing water solubility for biological applications .
Electrophilic Aromatic Substitution
While the tetrahydroindene component shows reduced aromatic reactivity compared to fully conjugated systems, nitration and halogenation occur at position 5 under vigorous conditions:
This reactivity pattern parallels that observed in 4-fluoro derivatives (CAS 2059935-69-0), where electron-withdrawing substituents direct electrophiles to specific ring positions .
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